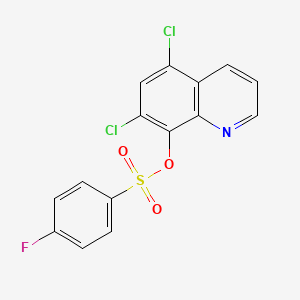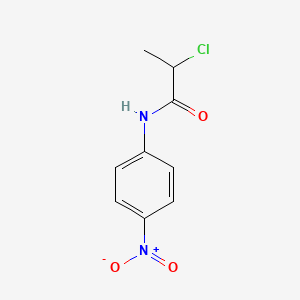
2-chloro-N-(4-nitrophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(4-nitrophenyl)propanamide is a chemical compound with the molecular formula C9H9ClN2O3 and a molecular weight of 228.63 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9ClN2O3/c1-6(10)9(13)11-7-2-4-8(5-3-7)12(14)15/h2-6H,1H3,(H,11,13) . This indicates that the molecule consists of a propanamide group (C3H7NO) where one of the hydrogen atoms on the middle carbon atom is replaced by a chlorine atom, and the nitrogen atom is bonded to a 4-nitrophenyl group (C6H4NO2).Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 228.63 . More specific physical and chemical properties such as density, melting point, and boiling point were not available in the sources I found.Scientific Research Applications
Immunomodulatory Properties
- Immunosuppressive Activities : A study by Giraud et al. (2010) synthesized N-aryl-3-(indol-3-yl)propanamides and evaluated their immunosuppressive activities. Specifically, 3-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-nitrophenyl)propanamide exhibited significant inhibitory activity on murine splenocytes proliferation in vitro and in mice delayed-type hypersensitivity assays in vivo (Giraud et al., 2010).
Molecular Structure and Anticancer Properties
- Structure and Anticancer Properties : Pandey et al. (2019) studied two compounds, including N-(2-chloro-4-nitrophenyl)-N'-(4-nitrobenzoyl) thiocarbamide, for their in vitro cytotoxicity against various human cancer cell lines. The findings suggested significant activity of these compounds against all cell lines tested (Pandey et al., 2019).
Degradation in Subsoils
- Degradation Kinetics in Soils : Nicholls et al. (2000) explored the degradation kinetics of organic compounds in subsoils, including N-(4-nitrophenyl)propanamide. The study found that microbial degradation plays a crucial role in the degradation process of these compounds in soils (Nicholls et al., 2000).
Solubility and Stability Analysis
- Solubility Studies : The solubility of 2-chloro-N-(4-methylphenyl)propanamide (related compound) was investigated in various solvent mixtures. This research by Pascual et al. (2017) highlights the importance of understanding the solubility characteristics for the development of pharmaceutical applications (Pascual et al., 2017).
Supramolecular Structures
- Structural Analysis : The study by de Souza et al. (2005) investigated the supramolecular structures of three isomeric 2-chloro-N-(nitrophenyl)nicotinamides, providing insights into the structural aspects of similar compounds (de Souza et al., 2005).
Safety and Hazards
The safety information available indicates that 2-chloro-N-(4-nitrophenyl)propanamide may cause skin irritation (H315), eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-chloro-N-(4-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c1-6(10)9(13)11-7-2-4-8(5-3-7)12(14)15/h2-6H,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSYEZBOHBDLAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-4-(4-methoxyphenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2867914.png)

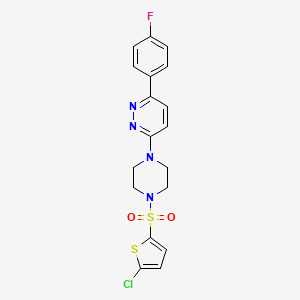
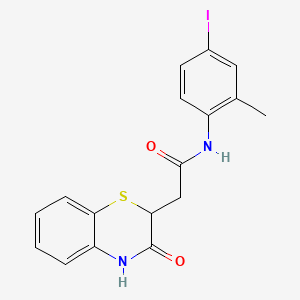
![Tert-butyl N-[[(2S,4S)-1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methyl]carbamate](/img/structure/B2867923.png)
![N-cyclopentyl-2-{[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2867924.png)
![2-Chloro-N-methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]acetamide](/img/structure/B2867925.png)

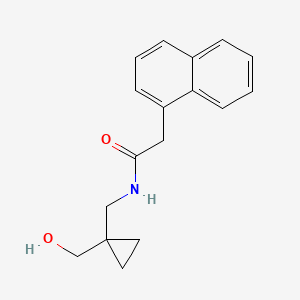
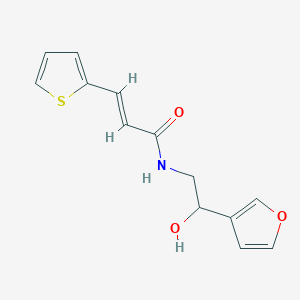


![1,9-dimethyl-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2867934.png)
